molecular formula C19H21N3O3 B5762057 N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide

N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide

Cat. No. B5762057
M. Wt: 339.4 g/mol
InChI Key: ZSHWQFZZKQDZFV-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNPA is a highly selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating cellular processes such as circadian rhythm, cell division, and DNA damage response.

Mechanism of Action

N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide acts as a highly selective inhibitor of CK1δ by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. CK1δ is involved in regulating the activity of various transcription factors, including PERIOD and CRY proteins, which play a crucial role in the circadian clock. By inhibiting CK1δ, N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide can modulate the circadian rhythm in human cells.
Biochemical and physiological effects:
N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects on cells. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumors in animal models, and regulate the DNA damage response. N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has also been shown to modulate the circadian clock in human cells, leading to changes in gene expression and cellular metabolism. The ability of N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide to selectively inhibit CK1δ makes it a valuable tool for studying the function of this protein kinase in various cellular processes.

Advantages and Limitations for Lab Experiments

N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ, making it a valuable tool for studying the function of this protein kinase in various cellular processes. It is also readily available in high purity, making it easy to use in experiments. However, N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has some limitations, such as its potential toxicity and the need for careful dosing in experiments. Researchers must also be cautious when interpreting the results of experiments using N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide, as its effects on cellular processes may be complex and multifaceted.

Future Directions

There are several future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide. One area of interest is the role of CK1δ in regulating the Wnt signaling pathway, which plays a critical role in embryonic development and tissue regeneration. N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to inhibit the activity of CK1δ in this pathway, but further research is needed to fully understand its effects. Another area of interest is the potential use of N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide as a therapeutic agent for cancer and other diseases. N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to inhibit the growth of tumors in animal models, but more research is needed to determine its potential as a clinical treatment. Finally, N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide may have applications in the development of novel circadian rhythm modulators, which could have implications for the treatment of sleep disorders and other conditions.
In conclusion, N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide is a valuable tool for studying the function of CK1δ in various cellular processes. Its highly selective inhibition of CK1δ makes it a valuable tool for research, and its potential applications in cancer treatment and circadian rhythm modulation make it an area of significant interest for future research.

Synthesis Methods

The synthesis of N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide involves a multi-step process that starts with the reaction of 4-methylpiperidine with 4-nitrobenzoyl chloride to form N-(4-methylpiperidin-4-yl)-4-nitrobenzamide. This intermediate product is then treated with phenylboronic acid in the presence of a palladium catalyst to yield N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide. The synthesis process has been optimized to produce high yields of pure N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide, making it readily available for research purposes.

Scientific Research Applications

N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been used extensively in research to study the role of CK1δ in various cellular processes. It has been shown to modulate the circadian clock in human cells, regulate the DNA damage response, and inhibit the growth of cancer cells. N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has also been used to study the role of CK1δ in regulating the Wnt signaling pathway, which plays a critical role in embryonic development and tissue regeneration. The ability of N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide to selectively inhibit CK1δ makes it a valuable tool for studying the function of this protein kinase in various cellular processes.

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-10-12-21(13-11-14)16-8-6-15(7-9-16)20-19(23)17-4-2-3-5-18(17)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHWQFZZKQDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide

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